molecular formula C21H21NO3S B2959180 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797871-19-2

2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2959180
CAS No.: 1797871-19-2
M. Wt: 367.46
InChI Key: BAOFGXPDCREOGC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group attached to the acetamide backbone and a benzyl moiety substituted with a thiophen-3-yl group. This structure combines aromatic methoxy substituents with a sulfur-containing heterocycle (thiophene), which may influence its physicochemical properties, pharmacokinetics, and biological activity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-19-8-7-15(11-20(19)25-2)12-21(23)22-13-16-5-3-4-6-18(16)17-9-10-26-14-17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOFGXPDCREOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Acetamide Core: This step involves the reaction of 3,4-dimethoxyphenylacetic acid with an amine to form the corresponding acetamide.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the benzyl group to the acetamide core, which can be achieved through various methods, including reductive amination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized at the methoxy groups or the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products Formed

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The primary product is the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
Key Differences :

  • Backbone : Rip-B is a benzamide (amide linkage to benzene), whereas the target compound is an acetamide (amide linkage to an acetyl group).
  • Substituents : Rip-B lacks the thiophene-containing benzyl group present in the target compound.
    Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
    Physicochemical Data :
Property Rip-B Target Compound*
Molecular Weight 285.34 g/mol ~425.5 g/mol (estimated)
Key Moieties Benzamide, dimethoxy Acetamide, thiophene

Implications : The acetamide backbone in the target compound may enhance hydrogen-bonding capacity compared to Rip-B’s benzamide structure. The thiophene moiety could improve lipophilicity and metabolic stability .

2-(3-Benzyloxy-4-Methoxyphenyl)-N-(2-(4-Benzyloxy-3-Methoxyphenyl)ethyl)acetamide

Structure : Acetamide with dual benzyloxy-methoxyphenyl substituents.
Key Differences :

  • Substituents : This compound has benzyloxy groups at positions 3 and 4 on phenyl rings, whereas the target compound features a thiophene and unsubstituted benzyl group.
    Physicochemical Data :
Property Benzyloxy Derivative Target Compound
Molecular Weight ~554.6 g/mol ~425.5 g/mol
Key Moieties Benzyloxy, methoxy Thiophene, dimethoxy

Pesticide-Related Acetamides (e.g., Alachlor, Pretilachlor)

Structure : Chloroacetamides with alkyl/aryl substituents.
Key Differences :

  • Functional Groups: Chlorine substituents in pesticides vs. methoxy/thiophene groups in the target compound.

2-(3-Benzyl-8-Fluoro-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]indol-5-yl)-N-(3,4-Dimethoxyphenyl)acetamide

Structure : Complex heterocyclic acetamide with a pyrimidoindole core.
Key Differences :

  • Core Structure : The indole-pyrimidine fused ring system vs. the target compound’s simpler acetamide-thiophene architecture.
    Implications : The fused heterocycle may enhance binding to kinase or enzyme targets, whereas the thiophene in the target compound could favor interactions with sulfur-binding proteins .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a dimethoxyphenyl group and a thiophenyl moiety, which are significant for its biological interactions.

Antidiabetic Activity

Recent studies have highlighted the potential of similar compounds in the management of diabetes. For instance, compounds with structural similarities have been evaluated for their ability to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism.

  • Mechanism of Action : Compounds like this compound may exert antidiabetic effects through enzyme inhibition and modulation of glucose absorption.
  • Case Study : A related compound was tested in vivo on diabetic animal models, showing significant reductions in fasting blood glucose levels and improvements in lipid profiles .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

  • Cytotoxicity : Preliminary data indicate that derivatives with similar functional groups exhibit significant growth inhibition against several cancer cell lines, including breast and prostate cancer cells.
  • Mechanism : The proposed mechanisms include induction of apoptosis through mitochondrial pathways and disruption of cellular signaling pathways involved in tumor progression .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.5Significant growth inhibition
LNCaP (Prostate)15.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest

These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

Animal model studies have also been performed to evaluate the safety and efficacy of this compound:

  • Safety Profile : Toxicological assessments indicated that the compound did not produce significant adverse effects at therapeutic doses.
  • Efficacy : In diabetic rats, administration led to improved insulin sensitivity and reduced hyperglycemia .

Q & A

Advanced Research Question

  • In vitro assays : Screen against kinase targets (e.g., ATM/ATR) using fluorescence polarization or radioactive ATP-binding assays, as seen in structurally related acetamides .
  • Molecular docking : Model interactions with binding pockets (e.g., hydrophobic interactions with thiophene and methoxy groups).
  • ADMET profiling : Use Caco-2 permeability assays and microsomal stability tests to predict pharmacokinetics.

How do structural modifications (e.g., methoxy vs. chloro substituents) impact bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest:

  • Methoxy groups enhance solubility and modulate electronic effects, potentially improving binding to polar residues in targets .
  • Thiophene and benzyl moieties contribute to π-π stacking in hydrophobic pockets. Comparative studies with chloro-substituted analogs (e.g., 2-(3,4-dichlorophenyl) derivatives) show altered potency due to steric and electronic differences .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Refer to SDS guidelines for acetamide derivatives: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
  • Store at 2–8°C in sealed containers.
  • Dispose of waste via approved chemical disposal programs. No acute toxicity data is available, so assume precautionary measures.

How should researchers address contradictions in biological activity data across structurally similar compounds?

Advanced Research Question

  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature) and compound purity (HPLC ≥95%).
  • Meta-analysis : Compare data from PubChem, crystallographic databases, and kinase inhibition studies .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected.

What computational tools are suitable for modeling the compound’s pharmacokinetic properties?

Advanced Research Question

  • QSAR models : Predict logP and solubility using software like Schrödinger’s QikProp.
  • Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to correlate with reactivity .

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